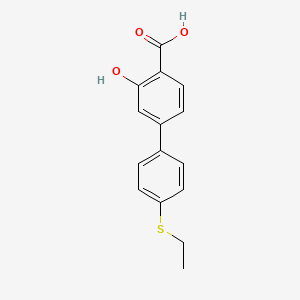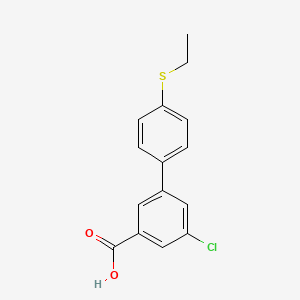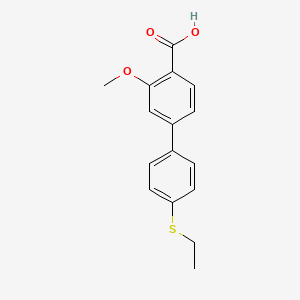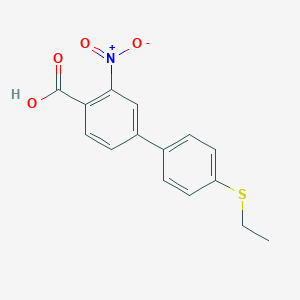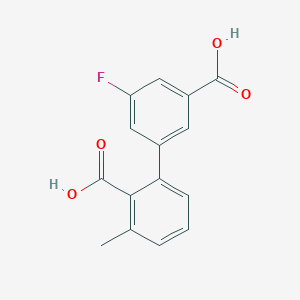
2-(3-Carboxy-5-fluorophenyl)-5-methylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Carboxy-5-fluorophenyl)-5-methylbenzoic acid (also known as 2-FMB) is a chemical compound with a molecular formula of C11H9FO3. It is a white crystalline solid with a melting point of 134-136°C and a boiling point of 290-295°C. 2-FMB is a member of the benzene series of compounds and is used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
2-FMB is used in a variety of scientific research applications. It is commonly used as a fluorescent marker in a variety of biological experiments, such as flow cytometry and fluorescence microscopy. It is also used in the synthesis of other compounds, such as 2-fluoro-3-methylbenzoic acid, which is used in the synthesis of pharmaceuticals. Additionally, 2-FMB is used in the synthesis of polymers and polymeric materials.
Mecanismo De Acción
2-FMB acts as a fluorescence quencher, which is a molecule that absorbs energy from other molecules and prevents them from emitting light. The quenching process occurs when 2-FMB binds to the fluorescent molecule, reducing its fluorescence intensity.
Biochemical and Physiological Effects
2-FMB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-FMB is capable of inhibiting the growth of a variety of cancer cell lines. Additionally, 2-FMB has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-FMB has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound and can be synthesized in a relatively short period of time. Additionally, 2-FMB is highly soluble in water, making it ideal for a variety of biological experiments. However, one limitation is that it is only moderately stable in solution, so it must be stored and handled carefully.
Direcciones Futuras
In the future, 2-FMB could be used in a variety of applications. For example, it could be used in the synthesis of novel compounds for pharmaceuticals or other materials. Additionally, it could be used in the development of new fluorescent markers for biological experiments. Furthermore, it could be used in the development of novel polymers and polymeric materials. Finally, it could be used in the development of new anti-cancer drugs and other therapeutic agents.
Métodos De Síntesis
2-FMB is typically synthesized through the reaction of 4-fluorobenzaldehyde and 5-methylbenzene-1,3-dicarboxylic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 90-110°C for a period of 6-8 hours. The yield of the reaction is typically 95%.
Propiedades
IUPAC Name |
2-(3-carboxy-5-fluorophenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-8-2-3-12(13(4-8)15(19)20)9-5-10(14(17)18)7-11(16)6-9/h2-7H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSBIAXCSFKQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690890 |
Source


|
| Record name | 5'-Fluoro-4-methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262001-32-0 |
Source


|
| Record name | 5'-Fluoro-4-methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



